- pH optimization of nucleophilic reactions in water, Journal of the American Chemical Society, 1992, 114(8), 3028-33

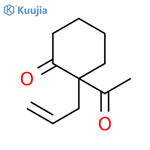

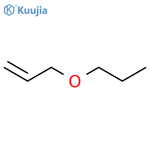

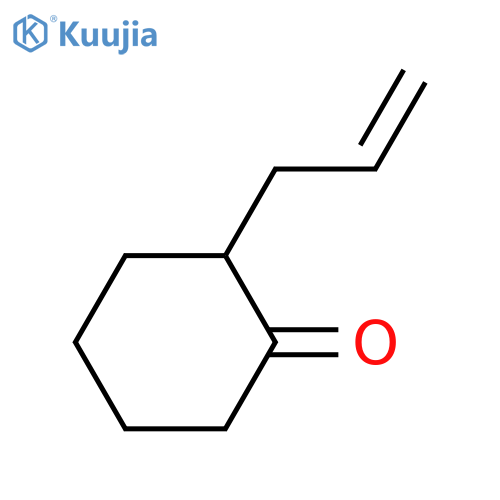

Cas no 94-66-6 (2-(prop-2-en-1-yl)cyclohexan-1-one)

94-66-6 structure

상품 이름:2-(prop-2-en-1-yl)cyclohexan-1-one

2-(prop-2-en-1-yl)cyclohexan-1-one 화학적 및 물리적 성질

이름 및 식별자

-

- 2-allylcyclohexan-1-one

- 2-Allylcyclohexanone

- 2-prop-2-enylcyclohexan-1-one

- o-Allylcyclohexanone

- Cyclohexanone,2-(2-propenyl)- (9CI)

- Cyclohexanone, 2-allyl- (6CI,7CI,8CI)

- 2-(2-Propenyl)-Cyclohexanone

- NSC 128921

- Cyclohexanone, 2-(2-propenyl)-

- Cyclohexanone, 2-allyl-

- Cyclohexanone, 2-(2-propen-1-yl)-

- 2-(2-Propenyl)cyclohexanone

- UPGHEUSRLZSXAE-UHFFFAOYSA-N

- 2-(prop-2-en-1-yl)cyclohexan-1-one

- NSC128921

- 2-allyl-cyclohexanone

- 2-allyl cyclohexanone

- 2-allyl-cyclohexan-1-one

- Cyclohexanone, 2-allyl- (8CI)

- 2-(prop-2-en-

- 2-(2-Propen-1-yl)cyclohexanone (ACI)

- Cyclohexanone, 2-(2-propenyl)- (9CI)

- Cyclohexanone, 2-allyl- (6CI, 7CI, 8CI)

- F8882-7572

- EN300-268221

- 2-(prop-2-en-1-yl)cyclohexanone

- STL301914

- 2-Allylcyclohexanone, >/=97%

- SY052152

- SCHEMBL528992

- AS-35729

- AI3-07009

- EINECS 202-352-2

- MFCD00043548

- DB-057518

- InChI=1/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H

- 2-(2-propenyl)-cyclohexanon

- 94-66-6

- 2-Allylcyclohexanone, 97%

- AKOS009156864

- NSC-128921

- CS-0204777

- DTXSID90883283

- A2230

- NS00040992

-

- MDL: MFCD00043548

- 인치: 1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2

- InChIKey: UPGHEUSRLZSXAE-UHFFFAOYSA-N

- 미소: O=C1C(CC=C)CCCC1

계산된 속성

- 정밀분자량: 138.10400

- 동위원소 질량: 138.104

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 2

- 복잡도: 138

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 1

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 3

- 소수점 매개변수 계산 참조값(XlogP): 2.1

- 토폴로지 분자 극성 표면적: 17.1

실험적 성질

- 색과 성상: 연황색 투명 액체

- 밀도: 0.927 g/mL at 25 °C(lit.)

- 융해점: No date available

- 비등점: 94°C/23mmHg(lit.)

- 플래시 포인트: 화씨 온도: 235.4°f

섭씨: 113°c - 굴절률: n20/D 1.469(lit.)

- 수용성: 불용했어

- PSA: 17.07000

- LogP: 2.32180

- FEMA: 2909

- 증기압: 0.4±0.4 mmHg at 25°C

- 용해성: 물에 녹지 않다

2-(prop-2-en-1-yl)cyclohexan-1-one 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H302+H312+H332-H315-H319

- 경고성 성명: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

- 위험물 운송번호:UN 3077

- WGK 독일:3

- 위험 범주 코드: 20/21/22-36/37/38

- 보안 지침: S22-S26-S36/37/39-S45

-

위험물 표지:

- 위험 용어:R20/21/22; R36/37/38

- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(prop-2-en-1-yl)cyclohexan-1-one 세관 데이터

- 세관 번호:2914299000

- 세관 데이터:

중국 세관 번호:

2914299000개요:

2914299000. 다른 산소기단을 함유한 기타 에폭시\에폭시나 테르펜은 없다.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 5.5%. 일반관세: 30.0%

신고 요소:

제품명, 성분함량, 용도, 아세톤 신고포장

요약:

2914299000. 기타 산소기능이 없는 환탄기, 환생성 또는 환에테르생성케톤.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우세율: 5.5%. 일반관세: 30.0%

2-(prop-2-en-1-yl)cyclohexan-1-one 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275447-5g |

2-Allylcyclohexanone |

94-66-6 | 98% | 5g |

¥729.00 | 2024-04-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2230-5G |

2-Allylcyclohexanone |

94-66-6 | >97.0%(GC) | 5g |

¥550.00 | 2024-04-15 | |

| abcr | AB262315-25 g |

2-Allylcyclohexanone, 96%; . |

94-66-6 | 96% | 25g |

€346.80 | 2023-01-25 | |

| Enamine | EN300-268221-1.0g |

2-(prop-2-en-1-yl)cyclohexan-1-one |

94-66-6 | 95.0% | 1.0g |

$19.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D757264-25g |

2-Allylcyclohexanone |

94-66-6 | 97.0% | 25g |

$365 | 2023-05-17 | |

| BAI LING WEI Technology Co., Ltd. | 206539-1G |

2-Allylcyclohexanone, 97% |

94-66-6 | 97% | 1G |

¥ 233 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 206539-25G |

2-Allylcyclohexanone, 97% |

94-66-6 | 97% | 25G |

¥ 2328 | 2022-04-26 | |

| eNovation Chemicals LLC | D757264-5g |

2-Allylcyclohexanone |

94-66-6 | 97.0% | 5g |

$140 | 2024-06-07 | |

| Apollo Scientific | OR963660-5g |

2-Allylcyclohexanone |

94-66-6 | 95% | 5g |

£175.00 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WG461-5g |

2-(prop-2-en-1-yl)cyclohexan-1-one |

94-66-6 | 97.0%(GC) | 5g |

¥990.0 | 2022-05-30 |

2-(prop-2-en-1-yl)cyclohexan-1-one 합성 방법

합성회로 1

반응 조건

참조

합성회로 2

반응 조건

1.1 Reagents: Potassium hydride

1.2 Reagents: Triethylborane

1.3 -

1.2 Reagents: Triethylborane

1.3 -

참조

- Potassium hydride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-5

합성회로 3

반응 조건

1.1 Catalysts: Cupric chloride Solvents: Acetonitrile , Tetrahydrofuran , Water

1.2 Reagents: Ammonia

1.2 Reagents: Ammonia

참조

- Copper(II) chloride mediated racemization-free hydrolysis of α-alkylated ketone SAMP-hydrazones, Synthetic Communications, 1999, 29(1), 27-33

합성회로 4

반응 조건

1.1 Reagents: Triphenylphosphine , Zinc bromide Catalysts: Palladium diacetate Solvents: Dichloromethane ; 15 min, reflux

1.2 Solvents: Dichloromethane ; 5 h, reflux

1.2 Solvents: Dichloromethane ; 5 h, reflux

참조

- Direct palladium-catalyzed allylic alkylations of alcohols with enamines: Synthesis of homoallyl ketones, Tetrahedron Letters, 2017, 58(26), 2525-2529

합성회로 5

반응 조건

1.1 Reagents: Triphenylphosphine Catalysts: (T-4)-Tetrakis(triethyl phosphite-κP)nickel Solvents: Tetrahydrofuran ; 65 °C

참조

- Tetrakis(triethyl phosphite)nickel(0), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

합성회로 6

반응 조건

1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 1 h, rt

1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt → reflux

1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt → reflux

참조

- Synthesis of angularly fused (homo)triquinane-type hydantoins as precursors of bicyclic prolines, Synthesis, 2016, 48(3), 387-393

합성회로 7

반응 조건

1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene , Tetrahydrofuran , Heptane ; 20 min, -78 °C

1.2 -78 °C; -78 °C → rt; 0.5 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 -78 °C; -78 °C → rt; 0.5 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

참조

- Platinum(IV)-Catalyzed Synthesis of Unsymmetrical Polysubstituted Benzenes via Intramolecular Cycloaromatization Reaction, Advanced Synthesis & Catalysis, 2015, 357(13), 2803-2808

합성회로 8

합성회로 9

반응 조건

1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt

1.2 10 min, rt

1.3 Reagents: Pyrrolidine ; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; cooled

1.2 10 min, rt

1.3 Reagents: Pyrrolidine ; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; cooled

참조

- Process for conversion C-N bond into C-C bond by Pd catalyzed allylic substitution reaction, China, , ,

합성회로 10

반응 조건

1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexamethylphosphoramide

1.2 Reagents: Methyllithium

1.3 -

1.2 Reagents: Methyllithium

1.3 -

참조

- Alkylation and silylation of the aluminum enolates generated by hydroalumination of α,β-unsaturated carbonyl compounds, Journal of Organic Chemistry, 1987, 52(3), 439-43

합성회로 11

반응 조건

1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt

1.2 10 min, rt

1.3 Catalysts: Pyrrolidine ; 3 h, 20 °C

1.4 Reagents: Ammonium chloride Solvents: Water ; cooled

1.2 10 min, rt

1.3 Catalysts: Pyrrolidine ; 3 h, 20 °C

1.4 Reagents: Ammonium chloride Solvents: Water ; cooled

참조

- Palladium-catalyzed allylic alkylation of simple ketones with allylic alcohols and its mechanistic study, Angewandte Chemie, 2014, 53(26), 6776-6780

합성회로 12

반응 조건

1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, 20 °C

1.2 10 min, 20 °C

1.3 Reagents: Pyrrolidine ; 3 h, 20 °C

1.4 Reagents: Ammonium chloride Solvents: Water ; cooled

1.2 10 min, 20 °C

1.3 Reagents: Pyrrolidine ; 3 h, 20 °C

1.4 Reagents: Ammonium chloride Solvents: Water ; cooled

참조

- C-N Bond Cleavage of Allylic Amines via Hydrogen Bond Activation with Alcohol Solvents in Pd-Catalyzed Allylic Alkylation of Carbonyl Compounds, Journal of the American Chemical Society, 2011, 133(48), 19354-19357

합성회로 13

반응 조건

1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide

1.2 -

1.3 -

1.4 Catalysts: DL-Proline ; 20 h, 70 °C

1.2 -

1.3 -

1.4 Catalysts: DL-Proline ; 20 h, 70 °C

참조

- Dual palladium- and proline-catalyzed allylic alkylation of enolizable ketones and aldehydes with allylic alcohols, Organic Letters, 2009, 11(6), 1453-1456

합성회로 14

반응 조건

1.1 Solvents: Benzene

참조

- A new route to the prostaglandin skeleton via radical alkylation. Synthesis of 6-oxoprostaglandin E1, Journal of the American Chemical Society, 1988, 110(14), 4815-17

합성회로 15

반응 조건

1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt

1.2 10 min, rt

1.3 Catalysts: Pyrrolidine ; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 10 min, rt

1.3 Catalysts: Pyrrolidine ; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C

참조

- Hydrogen-Bond-Activated Palladium-Catalyzed Allylic Alkylation via Allylic Alkyl Ethers: Challenging Leaving Groups, Organic Letters, 2014, 16(6), 1570-1573

합성회로 16

반응 조건

1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene

참조

- 2-Allylcyclohexanone, Organic Syntheses, 1962, 42, 14-16

합성회로 17

반응 조건

1.1 Reagents: p-Toluenesulfonic acid Solvents: 2,2-Dimethoxypropane ; 150 °C

참조

- An epoxide ring-opening approach for a short and stereoselective synthesis of icetexane diterpenoids, Tetrahedron Letters, 2010, 51(4), 686-688

합성회로 18

반응 조건

1.1 Catalysts: Triphenylphosphine

참조

- Synthesis of γ,δ-unsaturated ketones by the intramolecular decarboxylative allylation of allyl β-keto carboxylates and alkenyl allyl carbonates catalyzed by molybdenum, nickel, and rhodium complexes, Chemistry Letters, 1984, (10), 1721-4

합성회로 19

반응 조건

1.1 Reagents: Potassium hydride Solvents: Tetrahydrofuran ; rt

1.2 Reagents: Triethylborane ; rt

1.3 rt

1.4 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Triethylborane ; rt

1.3 rt

1.4 Reagents: Sodium hydroxide Solvents: Water

참조

- Triethylborane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-16

합성회로 20

반응 조건

1.1 Solvents: 1,4-Dioxane ; 0 °C; 4 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux

참조

- Chemoenzymatic route to optically active dihydroxy cyclopenta[b]naphthalenones; precursors for decalin-based bioactive natural products, Tetrahedron: Asymmetry, 2017, 28(1), 118-124

2-(prop-2-en-1-yl)cyclohexan-1-one Raw materials

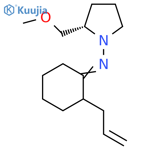

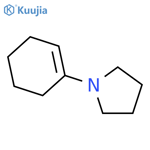

- (2S)-2-(Methoxymethyl)-N-[2-(2-propen-1-yl)cyclohexylidene]-1-pyrrolidinamine

- ethyl 2-oxocyclohexane-1-carboxylate

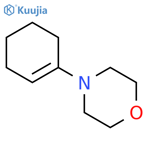

- 4-(Cyclohex-1-en-1-yl)morpholine

- 1-Propene, 3-propoxy-

- Cyclohexanone, 2-(phenylseleno)-

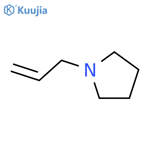

- Pyrrolidine, 1-(2-propenyl)-

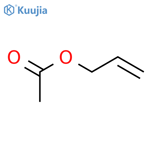

- Allyl acetate

- 1-Pyrrolidino-1-cyclohexene

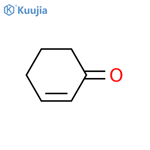

- cyclohex-2-en-1-one

- Cyclohexanone, 2-acetyl-2-(2-propenyl)-

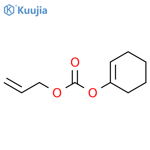

- Carbonic acid, 1-cyclohexen-1-yl 2-propenyl ester

- cyclohexanone diallylacetal

- Allyltributyltin

2-(prop-2-en-1-yl)cyclohexan-1-one Preparation Products

2-(prop-2-en-1-yl)cyclohexan-1-one 관련 문헌

-

Federico Maria Cecchinelli,Giuseppe Celentano,Alessandra Puglisi,Nicoletta Gaggero Org. Biomol. Chem. 2020 18 671

-

Michelle J. Fuentes,Richard J. Bognanno,William G. Dougherty,Walter J. Boyko,W. Scott Kassel,Timothy J. Dudley,Jared J. Paul Dalton Trans. 2012 41 12514

-

Rama Heng,Samir Z. Zard Org. Biomol. Chem. 2011 9 3396

-

Dimitri Perusse,Michael J. Smanski Med. Chem. Commun. 2019 10 951

-

John J. Eisch Dalton Trans. 2015 44 6671

94-66-6 (2-(prop-2-en-1-yl)cyclohexan-1-one) 관련 제품

- 3508-78-9(3-(prop-2-en-1-yl)pentane-2,4-dione)

- 1315498-81-7(Carbamic acid, N-[trans-4-[(1E)-2-cyanoethenyl]cyclohexyl]-, 1,1-dimethylethyl ester)

- 1596623-52-7(2-(propan-2-yloxy)-2-(1,3-thiazol-2-yl)ethan-1-amine)

- 2230808-47-4(Sodium 2-(dimethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate)

- 701288-31-5(1-(3-bromobenzoyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine)

- 893913-56-9(2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-4-(trifluoromethyl)phenylacetamide)

- 95536-41-7(Corynebactin)

- 2306277-41-6(1,2,2-trimethylpiperidin-4-amine;dihydrochloride)

- 42444-25-7(2',5'-Dimethyl-4'-fluoroacetophenone)

- 391219-88-8(1-{(benzenesulfonyl)(phenyl)carbamoylamino}-N-(naphthalen-1-yl)formamide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:94-66-6)2-(prop-2-en-1-yl)cyclohexan-1-one

순결:99%/99%/99%/99%

재다:10g/50g/25g/5g

가격 ($):190.0/761.0/326.0/292.0